molecular formula C24H25N3O2 B2403993 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide CAS No. 1207008-21-6

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide

Cat. No. B2403993
CAS RN: 1207008-21-6
M. Wt: 387.483
InChI Key: FLCARQYCMWIEQS-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing imidazole rings and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis. Further studies could explore the potential of this compound as an antimicrobial agent .

Anti-Inflammatory Effects

Imidazole-based compounds have been investigated for their anti-inflammatory activity. By modulating inflammatory pathways, these molecules may offer therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antitumor Properties

Certain imidazole derivatives exhibit antitumor effects. Researchers have explored their potential as chemotherapeutic agents against various cancer types. Investigating the impact of our compound on tumor cell lines could provide valuable insights .

Antidiabetic Potential

Imidazole-containing compounds have been studied for their antidiabetic properties. They may influence glucose metabolism, insulin sensitivity, and related pathways. Further research could elucidate whether our compound has similar effects .

Antioxidant Activity

Imidazole derivatives often possess antioxidant properties. These molecules can scavenge free radicals and protect cells from oxidative damage. Evaluating the antioxidant capacity of our compound would be worthwhile .

Other Applications

Beyond the mentioned fields, imidazole-containing compounds have diverse applications:

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be varied and dependent on the specific biological activity being exhibited.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with key functional groups in the target molecule . The specific interactions and resulting changes would depend on the nature of the target and the specific biological activity being exhibited.

Biochemical Pathways

These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

Imidazole is known to be a highly soluble compound, suggesting that it could have good bioavailability . The specific ADME properties would depend on various factors, including the compound’s structure, the route of administration, and the individual’s physiological characteristics.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, the effects could be varied and dependent on the specific biological activity being exhibited .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility suggests that it could be influenced by the pH and polarity of its environment . Additionally, certain reaction conditions, such as the presence of an oxidant, can influence the synthesis of imidazole derivatives . The compound’s stability could also be influenced by light, temperature, and humidity .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . This suggests that there is ongoing research in this area and potential for future developments.

properties

IUPAC Name

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-27-20-8-4-3-7-19(20)26-23(27)17-12-10-16(11-13-17)15-25-24(28)22-14-18-6-2-5-9-21(18)29-22/h2-9,14,16-17H,10-13,15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCARQYCMWIEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide

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